molecular formula C12H18O2 B14124068 2-(4-Phenylbutoxy)ethanol CAS No. 119967-40-7

2-(4-Phenylbutoxy)ethanol

Cat. No.: B14124068
CAS No.: 119967-40-7
M. Wt: 194.27 g/mol
InChI Key: UELAMRJSOTWDOS-UHFFFAOYSA-N
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Description

2-(4-Phenylbutoxy)ethanol is an organic compound with the molecular formula C12H18O2 It is a type of alcohol that contains both an ether and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylbutoxy)ethanol can be achieved through several methods. One common approach involves the reaction of 4-phenylbutanol with ethylene oxide in the presence of a base. This reaction typically occurs under mild conditions, with temperatures ranging from 40-120°C and pressures of 50-800 psig . The use of a supported platinum group metal catalyst, such as platinum or palladium, can enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of styrene oxide with supported platinum group metal catalysts in the presence of an organic or inorganic base . This method is advantageous as it eliminates the need for hazardous solvents and reagents, making the process safer and more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylbutoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Simpler alcohols and hydrocarbons.

    Substitution: Various substituted ethers and esters.

Mechanism of Action

The mechanism of action of 2-(4-Phenylbutoxy)ethanol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. It can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenylbutoxy)ethanol is unique due to its specific structure, which combines both an ether and a hydroxyl group. This dual functionality enhances its versatility and reactivity, making it valuable in various applications.

Properties

CAS No.

119967-40-7

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-(4-phenylbutoxy)ethanol

InChI

InChI=1S/C12H18O2/c13-9-11-14-10-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

UELAMRJSOTWDOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCO

Origin of Product

United States

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